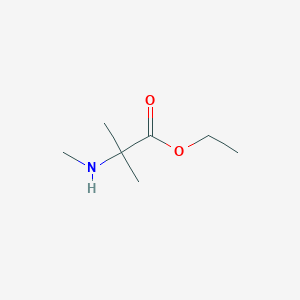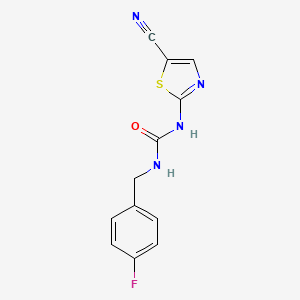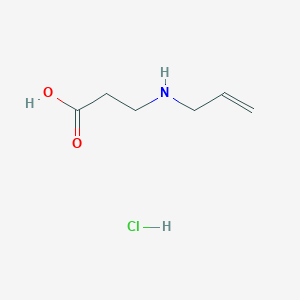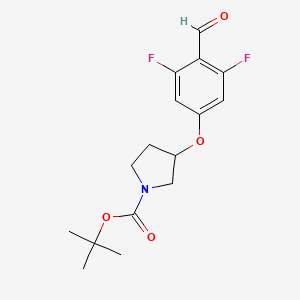![molecular formula C12H15ClFNO B2377033 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride CAS No. 167484-65-3](/img/structure/B2377033.png)
5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride
Descripción general
Descripción
5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO and its molecular weight is 243.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens . This suggests that the fluorine atom in the 5-position of the compound may play a crucial role in its interaction with its targets.
Result of Action
Action Environment
It is known that some compounds should be stored in an inert atmosphere at room temperature , which may also apply to this compound.
Propiedades
IUPAC Name |
5-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBHWDUTYCQQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

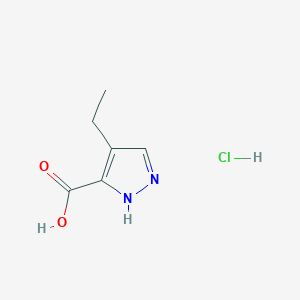
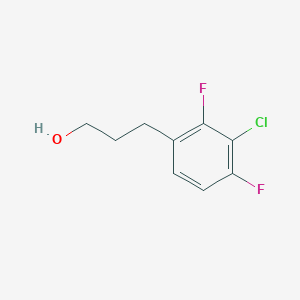
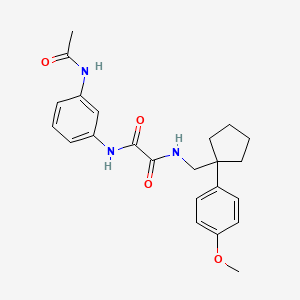
![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)
![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)
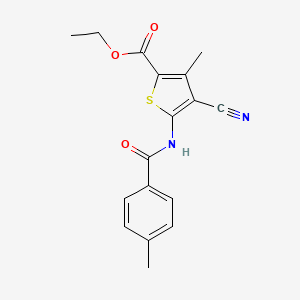
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)
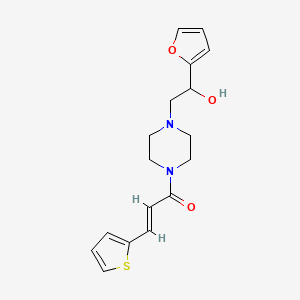
![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)
